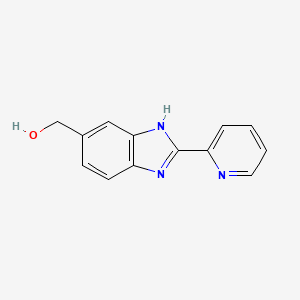
(2-pyridin-2-yl-3H-benzimidazol-5-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-pyridin-2-yl-3H-benzimidazol-5-yl)methanol is a heterocyclic compound that contains both pyridine and benzimidazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-pyridin-2-yl-3H-benzimidazol-5-yl)methanol typically involves the condensation of 2-aminopyridine with o-phenylenediamine, followed by cyclization and subsequent reduction. The reaction conditions often require the use of a strong acid catalyst, such as hydrochloric acid, and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
(2-pyridin-2-yl-3H-benzimidazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the benzimidazole or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce amines .
科学的研究の応用
(2-pyridin-2-yl-3H-benzimidazol-5-yl)methanol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial DNA.
Medicine: Explored for its potential as an anticancer agent, as it can inhibit certain enzymes involved in cancer cell proliferation.
作用機序
The mechanism of action of (2-pyridin-2-yl-3H-benzimidazol-5-yl)methanol involves its interaction with specific molecular targets. In biological systems, it can bind to DNA and inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and cell division. This inhibition can lead to the suppression of cancer cell growth and proliferation .
類似化合物との比較
Similar Compounds
- 2-(pyridin-4-yl)-1H-benzimidazole-5-carboxylic acid
- N-(2-pyridin-2-yl-3H-benzimidazol-5-yl)furan-2-carboxamide
- 2-(pyridin-3-yl)-1H-imidazole-5-carboxylic acid
Uniqueness
(2-pyridin-2-yl-3H-benzimidazol-5-yl)methanol is unique due to its specific combination of pyridine and benzimidazole moieties, which confer distinct chemical and biological properties. This compound’s ability to form stable metal complexes and its potential as an antimicrobial and anticancer agent set it apart from similar compounds .
特性
分子式 |
C13H11N3O |
|---|---|
分子量 |
225.25 g/mol |
IUPAC名 |
(2-pyridin-2-yl-3H-benzimidazol-5-yl)methanol |
InChI |
InChI=1S/C13H11N3O/c17-8-9-4-5-10-12(7-9)16-13(15-10)11-3-1-2-6-14-11/h1-7,17H,8H2,(H,15,16) |
InChIキー |
RICDCKXIDGEMKB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-pyrazolo[1,5-a]benzimidazole-2-carboxylic acid](/img/structure/B13855263.png)
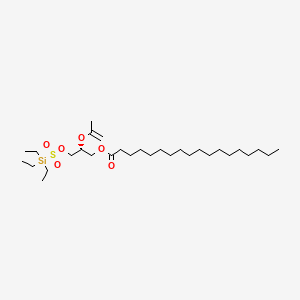
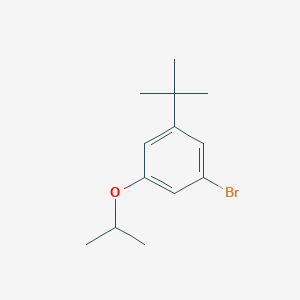
![N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-N-(methoxymethyl)-O-methyl-L-Tyrosine Methyl Ester](/img/structure/B13855279.png)
![Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;2-methoxy-2-methylpropane;palladium;2-phenylethanamine;chloride](/img/structure/B13855287.png)
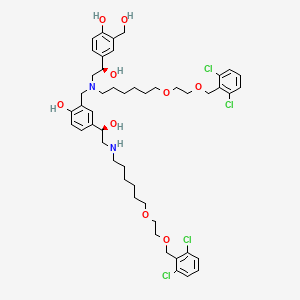
![(6-{2-[3-(4-Benzyloxyphenylcarbamoyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenylpyrrol-1-yl]ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)acetic Acid tert-Butyl Ester](/img/structure/B13855297.png)
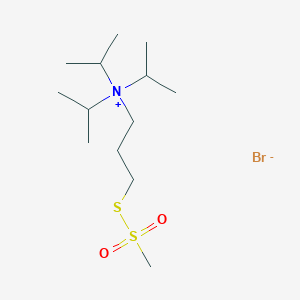
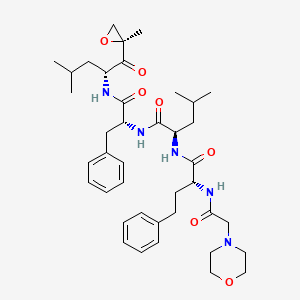
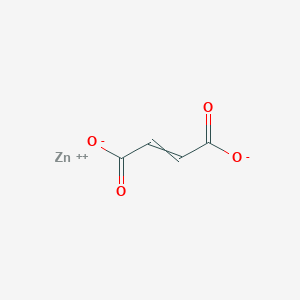
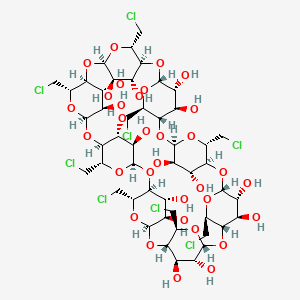
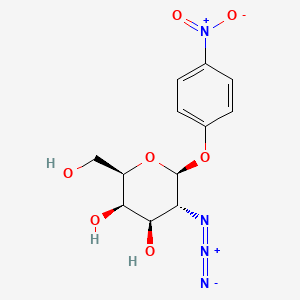
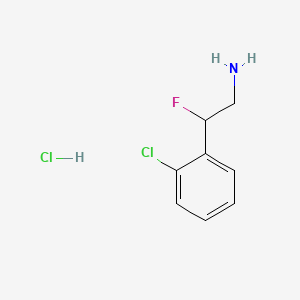
![(1R,2S,3S,5S)-Methyl 3-(p-tolyl)-8-((E)-3-(tributylstannyl)allyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13855320.png)
